molecular formula C11H12Cl2N2S B1452059 [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride CAS No. 1209383-22-1

[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride

Cat. No.: B1452059
CAS No.: 1209383-22-1
M. Wt: 275.2 g/mol
InChI Key: DWOVSNIQLRJCIX-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with thiourea under acidic conditions to form the thiazole core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form an amine oxide.

  • Reduction: : The thiazole ring can be reduced to form a thiazoline derivative.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) can be employed, often under heating conditions.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of thiazoline derivatives.

  • Substitution: : Formation of substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: : Application in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzhydrylamine hydrochloride

  • (R)- (4-Chlorophenyl) (phenyl)methanamine hydrochloride

  • (S)- (4-Chlorophenyl) (phenyl)methanamine hydrochloride

Uniqueness

[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride: is unique due to its specific structural features, such as the presence of the thiazole ring and the methyl group. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S.ClH/c1-7-11(14-10(6-13)15-7)8-2-4-9(12)5-3-8;/h2-5H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOVSNIQLRJCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride

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